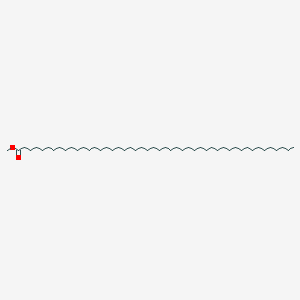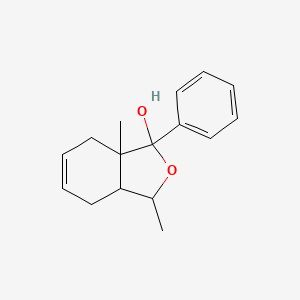
2-(3-Methylbutyl)-1,3,2-dithiaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylbutyl)-1,3,2-dithiaborolane is an organoboron compound characterized by the presence of a boron atom bonded to two sulfur atoms and a 3-methylbutyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutyl)-1,3,2-dithiaborolane typically involves the reaction of boron trichloride with a thiol compound under controlled conditions. One common method is the reaction of boron trichloride with 3-methylbutyl mercaptan in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
2-(3-Methylbutyl)-1,3,2-dithiaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into borohydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
科学研究应用
2-(3-Methylbutyl)-1,3,2-dithiaborolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials such as boron-containing polymers and ceramics.
作用机制
The mechanism of action of 2-(3-Methylbutyl)-1,3,2-dithiaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, which can then participate in various biochemical pathways. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells.
相似化合物的比较
Similar Compounds
- 2-(3-Methylbutyl)-1,3,2-dithiaborane
- 2-(3-Methylbutyl)-1,3,2-dithiaboronate
- 2-(3-Methylbutyl)-1,3,2-dithiaboramide
Uniqueness
2-(3-Methylbutyl)-1,3,2-dithiaborolane is unique due to its specific structure, which imparts distinct chemical properties such as high reactivity and stability. Its ability to form stable complexes with various nucleophiles makes it particularly valuable in organic synthesis and materials science.
属性
CAS 编号 |
88686-84-4 |
|---|---|
分子式 |
C7H15BS2 |
分子量 |
174.1 g/mol |
IUPAC 名称 |
2-(3-methylbutyl)-1,3,2-dithiaborolane |
InChI |
InChI=1S/C7H15BS2/c1-7(2)3-4-8-9-5-6-10-8/h7H,3-6H2,1-2H3 |
InChI 键 |
UEFRDXMRGYPZNQ-UHFFFAOYSA-N |
规范 SMILES |
B1(SCCS1)CCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate](/img/structure/B14384841.png)
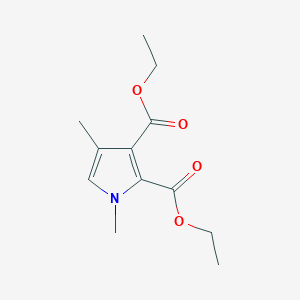
![benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol](/img/structure/B14384854.png)

![N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine](/img/structure/B14384871.png)
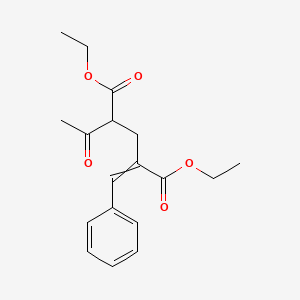
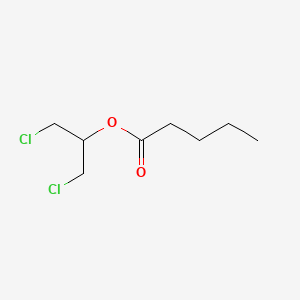
![Spiro[1,3-benzodithiole-2,1'-cycloheptane]](/img/structure/B14384887.png)

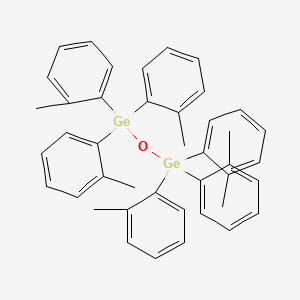
![3-[Benzyl(methyl)amino]-2-cyano-N-propylprop-2-enamide](/img/structure/B14384912.png)
